molecular formula C9H13BO3 B591694 (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid CAS No. 886593-45-9

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Cat. No.: B591694
CAS No.: 886593-45-9
M. Wt: 180.01
InChI Key: DPIDNFWCDMXMDY-UHFFFAOYSA-N
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Description

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid: is an organic compound with the molecular formula C9H13BO3 and a molecular weight of 180.01 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with isopropylmagnesium chloride (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[4-(2-hydroxypropan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIDNFWCDMXMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717192
Record name [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886593-45-9
Record name [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886593-45-9
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